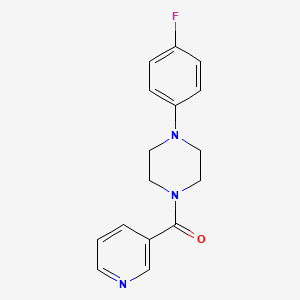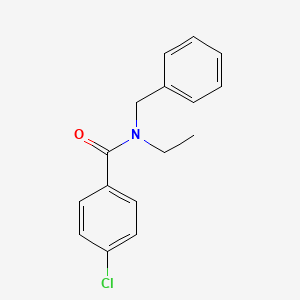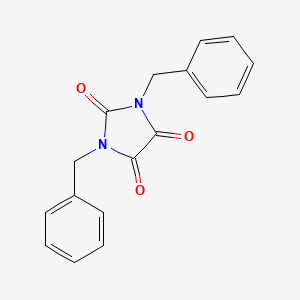![molecular formula C17H19NO5S B3845981 propyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3845981.png)
propyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate
Overview
Description
Propyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PMSB or N-(4-Methoxyphenylsulfonyl)-4-propoxybenzamide and has a molecular formula of C16H19NO5S.
Scientific Research Applications
Propyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate has been used in scientific research for various applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Another application of this compound is in the field of neuroscience. It has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of propyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and topoisomerase, which are involved in cell growth and proliferation. It has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
One advantage of using propyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate in lab experiments is that it is a relatively stable compound and can be easily synthesized. It also has a low toxicity profile, which makes it safe to use in lab experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects. Additionally, its effectiveness may vary depending on the type of cancer or disease being studied.
Future Directions
There are several future directions for research on propyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are targeted by this compound. This could lead to the development of more targeted and effective therapies for cancer and neurodegenerative diseases.
Another direction is to explore the potential use of this compound in combination with other drugs or therapies. Studies have shown that this compound can enhance the effectiveness of certain chemotherapy drugs, and further research could identify other combinations that could be used to treat cancer and other diseases.
Conclusion
This compound is a chemical compound that has potential applications in various fields of scientific research. It has anti-cancer and neuroprotective properties and has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. While its mechanism of action is not fully understood, further research could lead to the development of more targeted and effective therapies for cancer and neurodegenerative diseases.
Properties
IUPAC Name |
propyl 4-[(4-methoxyphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-12-23-17(19)13-4-6-14(7-5-13)18-24(20,21)16-10-8-15(22-2)9-11-16/h4-11,18H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHKEYXKIWBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({1-[(2E)-3-(2-furyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B3845935.png)
![2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3845942.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro-5H-thiochromeno[2,3-d]pyrimidin-5-one hydrochloride](/img/structure/B3845945.png)
![butyl cyano[(4-nitrophenyl)hydrazono]acetate](/img/structure/B3845953.png)

![3-(pentanoylamino)-N-[1-(2-thienylcarbonyl)piperidin-3-yl]benzamide](/img/structure/B3845974.png)
![2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol](/img/structure/B3845976.png)


![2-[(4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845999.png)
![N-{[(2-methoxyphenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846003.png)
